3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with chloromethyl and cyclopropylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl cyclopropane with nitrile oxides, which can be generated in situ from the corresponding nitro compounds using reducing agents like phosphorus trichloride or triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions, typically under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxadiazole derivatives with carboxyl or hydroxyl groups .
Scientific Research Applications
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.
5-(Cyclopropylmethyl)-1,2,4-oxadiazole:
Uniqueness
The presence of both chloromethyl and cyclopropylmethyl groups in 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole imparts unique chemical properties, making it a valuable compound for various applications. Its dual functionality allows for diverse chemical transformations and interactions, enhancing its utility in research and industry.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(cyclopropylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-9-7(11-10-6)3-5-1-2-5/h5H,1-4H2 |
InChI Key |
ZHXPRCYWYDNFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC(=NO2)CCl |
Origin of Product |
United States |
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